![molecular formula C25H27N3O5S B2574611 N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-18-1](/img/structure/B2574611.png)
N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O5S and its molecular weight is 481.57. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential for various biological activities. Its unique structure incorporates multiple functional groups that may enhance its therapeutic efficacy. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C25H27N3O5S, with a molecular weight of approximately 467.6 g/mol. The compound features an acetamide group and a sulfanyl moiety, contributing to its biological reactivity.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C25H27N3O5S |
Molecular Weight | 467.6 g/mol |
Functional Groups | Acetamide, sulfanyl |
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Studies have shown that compounds structurally related to N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide possess significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A derivative demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxicity.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- In Vitro Studies : Similar compounds have shown efficacy against a range of bacterial strains.
- Potential Applications : The sulfanyl group may enhance the interaction with bacterial cell walls or enzymes critical for bacterial survival.
Anti-inflammatory Activity
Research on related compounds indicates possible anti-inflammatory effects:
- Mechanism : Inhibition of nitric oxide production in macrophages has been observed.
- Case Study : A related compound demonstrated significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS) stimulated cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Key factors influencing activity include:
- Functional Group Modifications : Alterations to the acetamide or sulfanyl groups can significantly impact potency and selectivity.
- Substituent Variations : The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Table 1: Comparative Biological Activities of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-{[4-Chloro-3-benzylphenyl]-sulfanyl}-N-(methylsulfanyl)acetamide | Benzene and sulfanyl groups | Antimicrobial |
4-Amino-N-(methylsulfanyl)benzenesulfonamide | Sulfonamide structure | Anticancer |
5-Methylthiazole Derivative | Thiazole ring structure | Antimicrobial |
The uniqueness of N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-15(2)11-12-28-24(30)23-22(17-7-5-6-8-18(17)33-23)27-25(28)34-14-21(29)26-16-9-10-19(31-3)20(13-16)32-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGHAZLERFUCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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